molecular formula C8H11Cl3N2O B14540118 Acetamide, 2,2,2-trichloro-N-(1-piperidinylmethylene)- CAS No. 62026-61-3

Acetamide, 2,2,2-trichloro-N-(1-piperidinylmethylene)-

Cat. No.: B14540118
CAS No.: 62026-61-3
M. Wt: 257.5 g/mol
InChI Key: JMRXPEJCAYBVRH-UHFFFAOYSA-N
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Description

Acetamide, 2,2,2-trichloro-N-(1-piperidinylmethylene)- is a chemical compound with the molecular formula C2H2Cl3NO It is known for its unique structure, which includes a trichloroacetamide group and a piperidinylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2,2,2-trichloro-N-(1-piperidinylmethylene)- typically involves the reaction of trichloroacetyl chloride with piperidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Cl}_3\text{C-COCl} + \text{C}5\text{H}{11}\text{N} \rightarrow \text{Cl}_3\text{C-CO-N}(\text{C}5\text{H}{10}) ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2,2,2-trichloro-N-(1-piperidinylmethylene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: The trichloroacetamide group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Acetamide, 2,2,2-trichloro-N-(1-piperidinylmethylene)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, 2,2,2-trichloro-N-(1-piperidinylmethylene)- involves its interaction with specific molecular targets. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The piperidinylmethylene group may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    Trichloroacetamide: Shares the trichloroacetamide group but lacks the piperidinylmethylene group.

    2,2,2-Trichloro-N-(2,2,2-trichloro-1-hydroxy-ethyl)-acetamide: Contains a similar trichloroacetamide structure with additional functional groups.

Uniqueness

Acetamide, 2,2,2-trichloro-N-(1-piperidinylmethylene)- is unique due to the presence of both the trichloroacetamide and piperidinylmethylene groups

Properties

CAS No.

62026-61-3

Molecular Formula

C8H11Cl3N2O

Molecular Weight

257.5 g/mol

IUPAC Name

2,2,2-trichloro-N-(piperidin-1-ylmethylidene)acetamide

InChI

InChI=1S/C8H11Cl3N2O/c9-8(10,11)7(14)12-6-13-4-2-1-3-5-13/h6H,1-5H2

InChI Key

JMRXPEJCAYBVRH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C=NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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